molecular formula C16H22N2O2 B14973430 N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,3-dimethylbutanamide

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,3-dimethylbutanamide

Cat. No.: B14973430
M. Wt: 274.36 g/mol
InChI Key: OWKRNWLTAUDPPF-UHFFFAOYSA-N
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Description

“N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,3-dimethylbutanamide” is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,3-dimethylbutanamide” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and butanamide derivatives.

    Reaction Conditions: The reaction conditions may include the use of specific catalysts, solvents, and temperature control to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,3-dimethylbutanamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Substitution reactions may involve reagents like halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,3-dimethylbutanamide” involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or modulates.

    Pathways: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
  • N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide

Uniqueness

“N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,3-dimethylbutanamide” is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,3-dimethylbutanamide

InChI

InChI=1S/C16H22N2O2/c1-5-18-13-7-6-12(8-11(13)9-15(18)20)17-14(19)10-16(2,3)4/h6-8H,5,9-10H2,1-4H3,(H,17,19)

InChI Key

OWKRNWLTAUDPPF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC(C)(C)C

Origin of Product

United States

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